3-(4-chlorophenyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
The compound is a derivative of the [1,2,3]-triazolo[1,5-a]quinazolin-5-amine class . These compounds are relevant structural templates in both natural and synthetic biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as [1,2,3]-triazolo[1,5-a]quinazolin-4(5H)-one, have been synthesized using eco-compatible catalysts and reaction conditions .Molecular Structure Analysis
The compound likely contains a triazolo[1,5-a]quinazolin-5-amine core, which is a common structural template in many biologically active compounds .Scientific Research Applications
Antimicrobial Activity
The synthesized compound exhibits potent antibacterial activity against gram-positive and gram-negative bacteria. Specifically, N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine (IXk) demonstrated remarkable efficacy against E. coli, P. aeruginosa, and S. epidermidis with a minimal inhibitory concentration (MIC) of 3 µg/mL . This suggests its potential as an antimicrobial agent.
Antitubercular Activity
Compound IXk also displayed antitubercular activity at 6.25 µg/mL. Given the urgent need for novel drugs to combat multi-drug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB), this finding is significant .
Anti-HIV Activity
The same compound (IXk) exhibited anti-HIV activity at 7.15 µg/mL against both HIV-1 and HIV-2. Considering the co-infection challenges posed by TB and HIV, compounds like this could be valuable for dual treatment .
Antiviral Potential
While not directly studied for this compound, related [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been evaluated for antiviral activity. Further investigations could explore its potential against other viruses .
Drug Optimization and Development
Given its promising biological activities, compound IXk warrants further optimization and development. Researchers can explore modifications to enhance its efficacy and safety profiles .
Co-Infection Treatment
Considering the synergy between TB and HIV, compounds like IXk may offer dual benefits for co-infected patients. Their use could address both infections simultaneously .
Future Directions
Mechanism of Action
Target of Action
Similar compounds have shown potent activity against various bacteria such asE. coli , P. aeruginosa , and S. epidermidis . These compounds have also exhibited antitubercular and anti-HIV activities .
Mode of Action
It’s known that similar compounds interact with their targets, leading to their antimicrobial, antitubercular, and anti-hiv activities . The interaction with these targets results in changes that inhibit the growth of the bacteria or virus, thereby treating the infection.
Biochemical Pathways
It can be inferred that the compound interferes with essential biochemical pathways of the bacteria or virus, leading to their death or inhibition of growth .
Result of Action
The result of the action of this compound is the inhibition of growth or death of the bacteria or virus it targets . This leads to the treatment of the infection caused by these microorganisms.
properties
IUPAC Name |
3-(4-chlorophenyl)-N-cycloheptyltriazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5/c23-16-13-11-15(12-14-16)20-22-25-21(24-17-7-3-1-2-4-8-17)18-9-5-6-10-19(18)28(22)27-26-20/h5-6,9-14,17H,1-4,7-8H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPLFIKFXUZRFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
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